molecular formula C11H16BrNO B13327184 2-(1-Amino-3-methylbutyl)-4-bromophenol

2-(1-Amino-3-methylbutyl)-4-bromophenol

Cat. No.: B13327184
M. Wt: 258.15 g/mol
InChI Key: PQSYBBAKXPUOPS-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)-4-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, along with an amino group on a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromophenol typically involves the bromination of a phenol derivative followed by the introduction of the amino group. One common method is the electrophilic aromatic substitution reaction where phenol is treated with bromine in the presence of a catalyst to yield 4-bromophenol. Subsequently, the amino group is introduced through a nucleophilic substitution reaction using an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-4-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-4-bromophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-bromophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-3-methylbutyl)-4-bromophenol is unique due to the presence of both the bromine atom and the branched alkyl chain with an amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-bromophenol

InChI

InChI=1S/C11H16BrNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3

InChI Key

PQSYBBAKXPUOPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C=CC(=C1)Br)O)N

Origin of Product

United States

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